molecular formula C5H4N4O4 B182607 3,5-Dinitropyridin-2-amine CAS No. 3073-30-1

3,5-Dinitropyridin-2-amine

Cat. No. B182607
Key on ui cas rn: 3073-30-1
M. Wt: 184.11 g/mol
InChI Key: QNZDCKBBTJYQDT-UHFFFAOYSA-N
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Patent
US05620978

Procedure details

To a suspension of 61 (1.617 g, 8.79 mmol) in MeOH (75 mL) was added 20% aq. (NH4)2S (15 mL, 44 mmol) dropwise at room temperature with stirring. The resulting dark-red solution was stirred at room temperature for 0.5 h, then refluxed for 0.5 h, then cooled to room temperature. The resulting mixture was filtered. The filtrate was concentrated to about 30 mL and cooled in ice-water. The precipitate was filtered, washed with cooled EtOH (2×5 mL), and dried to give 1.092 g (80%) of 62 as a deep red powder, mp 260°-2° C.(dec) (Lit., 260° C., Chemical Abstracts 65:3826 (1966)). 1H NMR (DMSO-d6): 5.311 (s, 2H), 6.984 (s, 2H), 7.342(d, 1H, J=2.2), 8.171 (d, 1H, J=2.2).
Name
Quantity
1.617 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
(NH4)2S
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([N+:11]([O-:13])=[O:12])=[CH:4][N:3]=1>CO>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([N+:11]([O-:13])=[O:12])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.617 g
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
(NH4)2S
Quantity
15 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting dark-red solution was stirred at room temperature for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to about 30 mL
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice-water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with cooled EtOH (2×5 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.092 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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